Ethyl 4-{[(5-phenyl-1,2-oxazol-3-yl)carbonyl]amino}benzoate
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Overview
Description
ETHYL 4-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)BENZOATE is a compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing a five-membered ring with one oxygen and one nitrogen atom. These compounds have gained significant attention due to their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of ETHYL 4-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)BENZOATE typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. The oxazolines formed are then oxidized to the corresponding oxazoles using commercial manganese dioxide . This method is advantageous due to its stereospecificity and the ability to produce pure products without additional purification steps.
Chemical Reactions Analysis
ETHYL 4-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide to form oxazole derivatives.
Substitution: It can undergo substitution reactions where different substituents replace the hydrogen atoms on the aromatic ring.
Reduction: The compound can be reduced under specific conditions to form different derivatives.
Common reagents used in these reactions include manganese dioxide for oxidation and various halogenating agents for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
ETHYL 4-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)BENZOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 4-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to antimicrobial, anticancer, and anti-inflammatory effects .
Comparison with Similar Compounds
ETHYL 4-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)BENZOATE is unique due to its specific substitution pattern on the oxazole ring. Similar compounds include:
Aleglitazar: An antidiabetic drug with an oxazole ring.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
These compounds share the oxazole ring structure but differ in their specific substituents and biological activities.
Properties
Molecular Formula |
C19H16N2O4 |
---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
ethyl 4-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C19H16N2O4/c1-2-24-19(23)14-8-10-15(11-9-14)20-18(22)16-12-17(25-21-16)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,20,22) |
InChI Key |
QYLPWNZPARVPDT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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